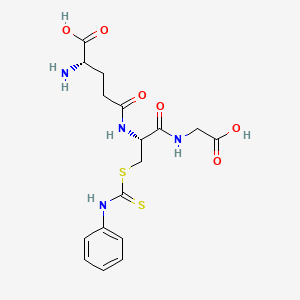
S-(N-PhenylthiocarbaMoyl)-glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-PhenylthiocarbaMoyl)-glutathione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular redox reactions and detoxification processes. The addition of the N-phenylthiocarbamoyl group to glutathione enhances its chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenylthiocarbaMoyl)-glutathione typically involves the reaction of glutathione with phenyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Glutathione+Phenyl isothiocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction parameters. The process includes purification steps such as crystallization, filtration, and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-(N-PhenylthiocarbaMoyl)-glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in the glutathione moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The phenylthiocarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfide derivatives.
Reduction: Regenerated thiol form of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(N-PhenylthiocarbaMoyl)-glutathione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying redox reactions and as a ligand in coordination chemistry.
Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of materials with specific redox properties and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of S-(N-PhenylthiocarbaMoyl)-glutathione involves its interaction with cellular thiol groups and redox-active enzymes. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It targets pathways involved in oxidative stress response and detoxification, thereby protecting cells from damage caused by reactive oxygen species.
Comparison with Similar Compounds
- N-Phenylthiocarbamoyl chitosan derivatives
- N-(Methylthiocarbamoyl) chitosan
- N-Phenylthiocarbamoyl fluoride
Comparison: S-(N-PhenylthiocarbaMoyl)-glutathione is unique due to its glutathione backbone, which imparts distinct redox properties and biological activity. Unlike other similar compounds, it can effectively participate in cellular redox reactions and provide protection against oxidative stress. Its structure allows for specific interactions with cellular targets, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C17H22N4O6S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(phenylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H22N4O6S2/c18-11(16(26)27)6-7-13(22)21-12(15(25)19-8-14(23)24)9-29-17(28)20-10-4-2-1-3-5-10/h1-5,11-12H,6-9,18H2,(H,19,25)(H,20,28)(H,21,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |
InChI Key |
NQZBCLPUEOETOQ-RYUDHWBXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)


![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)



![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)



![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)

